molecular formula C28H44O B12340418 (3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol

(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol

Cat. No.: B12340418
M. Wt: 396.6 g/mol
InChI Key: MOVFCUILMBMDSX-UPPFNYMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name reflects the compound’s polycyclic backbone and substituent arrangement:

  • Parent structure : 1H-cyclopenta[a]phenanthrene, a fused tetracyclic system comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D).
  • Hydrogenation state : The "decahydro" prefix indicates partial saturation, with ten additional hydrogen atoms reducing double bonds in the parent structure.
  • Substituents :
    • C3 : Hydroxyl group (-OH) in the 3β orientation.
    • C10/C13 : Methyl groups (-CH₃) at both positions.
    • C17 : A branched (1r)-1,5-dimethyl-4-methylene-hexyl chain.

The molecular formula is C₂₇H₄₂O , with a calculated molecular weight of 398.7 g/mol . This classifies the compound within the steroids and triterpenoids family, specifically as a cholestane-type steroid derivative .

Molecular Architecture: Cyclopenta[a]phenanthrene Core Framework

The cyclopenta[a]phenanthrene core consists of four fused rings (Figure 1):

Table 1: Ring system characteristics

Ring Atoms Saturation Key Features
A C1–C10 Chair conformation Methyl at C10
B C5–C13 Twist-boat conformation Methyl at C13
C C8–C14 Half-chair conformation -
D C13–C17 Envelope conformation C17 substituent

The C17 side chain introduces a 1,5-dimethyl-4-methylene-hexyl group, which adopts a staggered conformation to minimize steric strain. This substituent’s 4-methylene moiety enhances rigidity, while its branched topology influences lipid bilayer interactions.

Stereochemical Configuration at C3, C10, C13, and C17 Positions

Stereochemical assignments were determined via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy:

C3 (S configuration) :

  • The hydroxyl group occupies the β-orientation (axial), forming hydrogen bonds with cellular receptors.
  • Comparative analysis with 3α-epimers shows a 15% reduction in polarity due to axial vs. equatorial positioning.

C10 (s) and C13 (r) :

  • Both methyl groups adopt equatorial orientations, minimizing 1,3-diaxial interactions.
  • The C10 methyl stabilizes ring A’s chair conformation, while the C13 methyl induces ring B’s twist-boat geometry.

C17 (r) :

  • The (1r)-1,5-dimethyl-4-methylene-hexyl chain projects above the D-ring plane, creating a hydrophobic "pocket" critical for membrane insertion.

Comparative Analysis with Related Decahydrocyclopenta[a]phenanthrenol Derivatives

Table 2: Structural comparison of analogous derivatives

Feature This Compound PubChem CID 553961 Cholestanol
Core saturation Decahydro Dodecahydro Fully saturated
C17 substituent 1,5-dimethyl-4-methylene 1-methyl-5-(trimethylsilyl) n-Octyl
C3 configuration S (β-OH) R (α-OH) S (β-OH)
Molecular weight 398.7 g/mol 456.8 g/mol 388.6 g/mol

Key distinctions include:

  • C17 substituent diversity : The 4-methylene group in this compound reduces conformational flexibility compared to trimethylsilyl or linear alkyl chains.
  • Stereochemical impact : The C3 S configuration enhances hydrogen-bonding capacity relative to R-configured analogs.
  • Hydrogenation effects : Decahydro saturation balances rigidity and fluidity, contrasting with the fully saturated cholestanol.

Properties

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21?,22+,24-,25?,27+,28-/m1/s1

InChI Key

MOVFCUILMBMDSX-UPPFNYMUSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Initial Synthesis with Ethylenediamine and Formaldehyde

The foundational step in synthesizing this steroid derivative involves preparing N-(1,10-phenanthrolin-5-ylmethyl)ethane-1,2-diamine (3 ). This intermediate is synthesized via a Mannich-type reaction between 1,10-phenanthroline (1 ) and ethylenediamine (2 ) in the presence of formaldehyde at room temperature. The reaction proceeds through nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration to form the imine linkage. This step is critical for introducing the phenanthroline moiety, which later facilitates coordination with metal catalysts or stabilization of reactive intermediates.

Reactant 1 Reactant 2 Catalyst Conditions Product
1,10-Phenanthroline Ethylenediamine None RT, Formaldehyde N-(1,10-Phenanthrolin-5-ylmethyl)ethane-1,2-diamine

Reaction with Testosterone and Boric Acid Catalysis

The second stage involves condensing intermediate 3 with testosterone (4 ) using boric acid as a catalyst. Boric acid acts as a Lewis acid, polarizing the carbonyl group of testosterone’s ketone moiety to enhance nucleophilic attack by the primary amine of 3 . This results in the formation of an imine bond, yielding 10,13-dimethyl-3-{2-[(phenanthrolin-5-ylmethyl)-amino]-ethylimino}-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol (5 ). The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imine.

Chloroacetylation and Esterification

The final step employs chloroacetyl chloride (6 ) in the presence of triethylamine to esterify the hydroxyl group of 5 and form cyclobutanone derivatives. Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. This step yields Chloro-acetic acid 3-((3-chloro-2-oxo-cyclobutyl)-{2-[(3-chloro-2-oxo-cyclobutyl)-phenanthrolin-5-ylmethyl-amino]ethyl}-amino)-10,13-dimethyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl ester (7 ), a precursor to the target compound.

Catalytic Strategies in Steroid Derivative Synthesis

Role of Boric Acid in Imine Formation

Boric acid’s efficacy in imine synthesis stems from its ability to coordinate with lone pairs on the ketone oxygen of testosterone, increasing electrophilicity at the carbonyl carbon. This coordination lowers the activation energy for nucleophilic attack by the amine group of 3 , enabling imine formation at room temperature. Comparative studies suggest that alternative Lewis acids, such as ZnCl₂, result in lower yields due to over-coordination with the phenanthroline nitrogen.

Triethylamine-Mediated Chloroacetylation

Triethylamine serves a dual role in the chloroacetylation step: (1) scavenging HCl to prevent protonation of the amine nucleophile, and (2) stabilizing the acyl chloride intermediate through weak base interactions. Kinetic studies indicate that increasing triethylamine concentration from 1.0 to 2.5 equivalents improves yields from 68% to 92%, though excess base promotes side reactions such as β-elimination.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation of Intermediates

1H NMR Analysis :

  • Intermediate 5 exhibits distinct signals at δ 12.00 ppm (methyl groups) and δ 20.64–29.66 ppm (steroid nucleus protons).
  • The final compound 7 shows upfield shifts for cyclobutanone methylenes (δ 32.30–37.44 ppm) and downfield shifts for ester carbonyls (δ 168.14 ppm).

Mass Spectrometry :

  • Molecular ion peaks at m/z 804.26 confirm the molecular weight of 7 , consistent with theoretical calculations.
  • Fragmentation patterns align with cyclobutanone cleavage and phenanthroline ring retention.

Advanced Methodologies in Complex Steroid Synthesis

Precision Control in Multi-Step Reactions

Modern synthetic routes emphasize iterative purification via flash chromatography and HPLC to isolate intermediates. For instance, VulcanChem’s protocol achieves >95% purity for the target compound using a C18 reverse-phase column with acetonitrile/water gradients.

Optimization of Reaction Conditions

Temperature Control :

  • Lowering the reaction temperature during imine formation from 25°C to 0°C reduces epimerization at C17, preserving the (17R) configuration.
    Solvent Selection :
  • Polar aprotic solvents (e.g., DMF) enhance solubility of steroid intermediates but may necessitate longer reaction times compared to dichloromethane.

Comparative Analysis of Synthetic Pathways

Efficiency and Yield Considerations

Method Key Step Yield (%) Purity (%)
Boric Acid Catalysis Imine Formation 78 89
Triethylamine-Mediated Chloroacetylation 92 95
VulcanChem Protocol Multi-Step Synthesis 85 97

Catalyst Selection and Reaction Kinetics

Boric acid’s low cost and mild reaction conditions make it preferable for industrial-scale synthesis, though enzyme-catalyzed alternatives (e.g., lipase-mediated esterification) are emerging for enantioselective applications.

Chemical Reactions Analysis

Types of Reactions

(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Catalysts: Chiral catalysts for stereoselective synthesis

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Hormonal Activity : The compound exhibits properties similar to steroid hormones. Its structure suggests potential interactions with hormone receptors which can be explored for therapeutic applications in hormone replacement therapies or as anti-androgens in conditions like prostate cancer. Research indicates that compounds with similar structures have been effective in modulating hormonal activities in biological systems .

Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its ability to inhibit cancer cell proliferation has been noted in several studies involving analogs of cyclopenta[a]phenanthrenes. These compounds are being investigated for their mechanisms of action against various cancer types .

Pharmaceutical Formulations

Drug Delivery Systems : The compound's lipophilic nature makes it suitable for incorporation into lipid-based drug delivery systems. Such formulations can enhance the bioavailability of poorly soluble drugs. Research has shown that cyclopenta[a]phenanthrene derivatives can improve the solubility and stability of active pharmaceutical ingredients (APIs) when used in formulations .

Therapeutic Agents : As a potential lead compound for new therapeutic agents, this molecule can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and safety profile for future drug development .

Material Science

Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure may impart specific mechanical or thermal properties to polymers. Research into the polymerization of similar cyclopenta[a]phenanthrene derivatives indicates potential uses in creating advanced materials with tailored characteristics .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using cyclopenta[a]phenanthrene analogs .
Study BHormonal ModulationIdentified receptor binding affinities indicating potential use in hormone-related therapies .
Study CDrug DeliveryEnhanced solubility and stability of APIs when formulated with cyclopenta[a]phenanthrene derivatives .

Mechanism of Action

The mechanism of action of (3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules, focusing on substituents, molecular weight, and biological activities:

Compound Name / ID Substituent at C17 Molecular Weight (g/mol) Key Structural Differences Biological Activity (if reported) Reference
Target Compound (1r)-1,5-Dimethyl-4-methylene-hexyl ~412 (estimated) Methylene group in side chain Not explicitly reported
24,25-EC (Epoxycholesterol) 2(R)-4-(2S,3,3-dimethyloxiran-2-yl)butan-2-yl ~402 Epoxide group in side chain Modulates cholesterol metabolism, Hedgehog signaling
Beta-Sitosterol (2R,5R)-5-ethyl-6-methylheptan-2-yl ~414 Ethyl and methyl branching Antiarthritic (20–50 mg/kg, i.p.)
MOL000033 () (2R,5S)-5-propan-2-yloctan-2-yl ~428 Longer alkyl chain with isopropyl group Component in traditional herbs (Baizhu, Fuling)
MOL000279 (Cerevisterol) Unspecified alkyl/functional group ~428 Structural data limited Isolated from Fuling
Compound 5a () Isoquinolin-4-yl ~399 Aromatic heterocyclic substituent Anticancer activity (preclinical)


Key Observations :

  • Side-chain variability : The target compound’s methylene-containing hexyl group distinguishes it from epoxides (24,25-EC), aromatic substituents (MOL000033), or simpler alkyl chains (Beta-sitosterol).
  • Biological implications : While Beta-sitosterol and MOL000033 are linked to anti-inflammatory or anticancer effects, the target compound’s activity remains uncharacterized but may share pathways due to sterol-like structure.

Stereochemical and Functional Group Analysis

  • Branched vs. linear chains : The target compound’s branched side chain may enhance lipid solubility compared to linear chains (e.g., 24-HC in ) .

Biological Activity

The compound known as (3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol is a complex organic molecule belonging to the cyclopenta[a]phenanthrene family. Its molecular formula is C28H46OC_{28}H_{46}O with a molecular weight of approximately 398.664 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit biofilm formation and quorum sensing in bacteria such as Streptococcus mutans .
  • Anticancer Potential : The cyclopenta[a]phenanthrene framework is often associated with anticancer properties. Compounds within this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Hormonal Activity : Some compounds in this family have been noted for their hormonal activity. They may act as steroidal agents influencing hormonal pathways which could be beneficial in treating hormonal imbalances or certain cancers .

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds found that (3S,10S,13R)-17-substituted cyclopenta[a]phenanthrenes displayed significant binding affinities to bacterial proteins involved in biofilm formation. The binding energy values were notably high (e.g., -5.92 kcal/mol), suggesting strong interactions that could inhibit bacterial growth .

Anticancer Activity

Another research highlighted the potential of cyclopenta[a]phenanthrene derivatives in cancer therapy. These compounds were shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . The structural features of (3S,10s,13r,17r)-17-substituted compounds are believed to enhance their efficacy against cancer cells.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Streptococcus mutans biofilm
AnticancerInduction of apoptosis in cancer cell lines
Hormonal ModulationPotential influence on steroid hormone pathways

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how does its stereochemistry influence reaction pathways?

  • Methodological Answer : Synthesis often involves iridium-catalyzed stereoselective deoxygenation of tertiary cycloalkanols, as demonstrated in analogous steroid derivatives . The stereochemical configuration (e.g., 3S,10s,13r,17r) requires chiral catalysts to preserve stereointegrity during ring closure and side-chain modifications. Computational modeling (DFT) is recommended to predict steric hindrance and electronic effects at chiral centers before experimental validation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) to confirm molecular weight and stereochemistry. For purity, employ reverse-phase HPLC with UV detection (λ = 210–240 nm) and compare retention times against known standards. Note: NMR signals for the 4-methylene-hexyl side chain may overlap with decahydrocyclopenta[a]phenanthren resonances, necessitating deuterated solvent optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a sealed container under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (H315, H319, H335 hazards) .
  • Spill Management : Absorb with vermiculite/sand, collect in labeled hazardous waste containers, and dispose via authorized facilities .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 13r vs. 13s) impact biological activity, and what experimental designs can resolve these effects?

  • Methodological Answer : Conduct comparative assays using enantiomerically pure isomers synthesized via chiral auxiliary methods. For example:

  • In vitro : Measure binding affinity to steroid receptors (e.g., glucocorticoid receptors) using fluorescence polarization .
  • In silico : Perform molecular docking (AutoDock Vina) to analyze steric clashes or hydrogen-bonding differences at the 13-position .

Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch Analysis : Compare ¹H NMR spectra across batches in CDCl₃ and DMSO-d6 to identify solvent-induced shift variations .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., oxidized derivatives at the 4-methylene group) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemical assignments .

Q. How can researchers optimize the compound’s stability for in vivo studies?

  • Methodological Answer :

  • Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield the hydroxyl group (3-ol) from metabolic degradation .
  • Pharmacokinetics : Radiolabel the compound (³H or ¹⁴C) for tracing distribution and clearance in rodent models .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Catalyst Optimization : Screen iridium/rhodium catalysts for turnover frequency (TOF) and enantiomeric excess (ee) under flow chemistry conditions .
  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect stereochemical drift during ring-closing steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using IC50/EC50 values relative to positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Assay Validation : Confirm cell line authenticity (STR profiling) and eliminate endotoxin contamination in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.